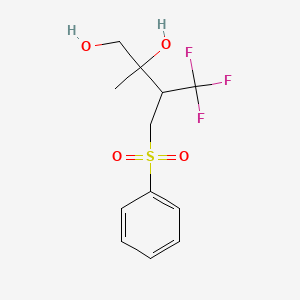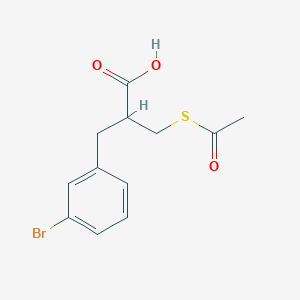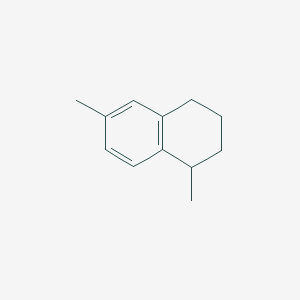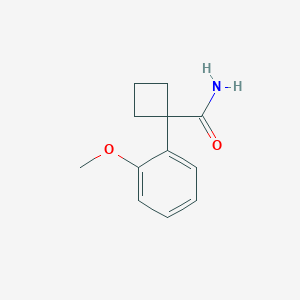
4-Boc-1-Cbz-piperazine-2-carbaldehyde
Vue d'ensemble
Description
4-Boc-1-Cbz-piperazine-2-carbaldehyde is a chemical compound with the molecular formula C18H24N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-Cbz-piperazine-2-carbaldehyde typically involves multiple steps. One common method involves the protection of piperazine with benzyl and tert-butyl groups, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
4-Boc-1-Cbz-piperazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the formyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Boc-1-Cbz-piperazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Boc-1-Cbz-piperazine-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate
- 4-Benzyl 1-tert-Butyl 2-Ethylpiperazine-1,4-dicarboxylate
Uniqueness
Compared to similar compounds, 4-Boc-1-Cbz-piperazine-2-carbaldehyde is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H24N2O5 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3 |
Clé InChI |
KNEAWSKMVBSXNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
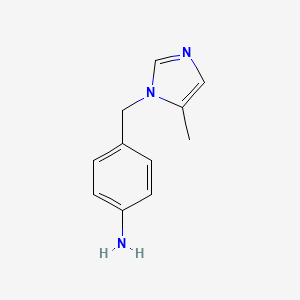

![2-Propanol, 1-[[4-amino-2-[3,3-dimethyl-4-(phenylmethoxy)-1-butyn-1-yl]-5-fluorophenyl]amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B8406809.png)
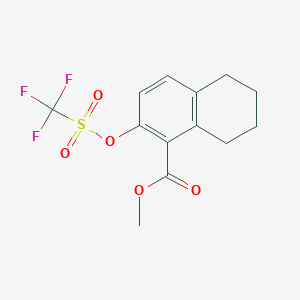
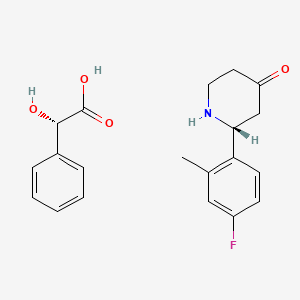
![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-3-yloxy)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8406830.png)

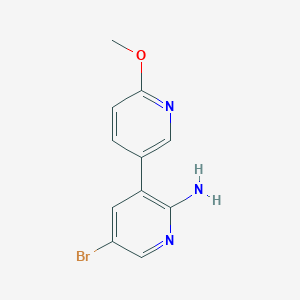
![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
